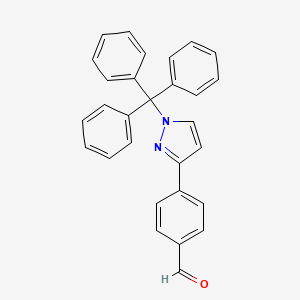

4-(1-Tritylpyrazol-3-yl)benzaldehyde

Description

4-(1-Tritylpyrazol-3-yl)benzaldehyde is a benzaldehyde derivative functionalized with a 1-tritylpyrazol-3-yl substituent. The trityl (triphenylmethyl) group confers steric bulk and electron-rich characteristics, influencing its reactivity and stability. This compound is primarily utilized in organic synthesis as a precursor for constructing complex heterocyclic systems or as a protecting group due to the trityl moiety’s ability to shield reactive sites. Its synthesis typically involves coupling trityl-protected pyrazole intermediates with benzaldehyde derivatives under controlled conditions .

Properties

IUPAC Name |

4-(1-tritylpyrazol-3-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N2O/c32-22-23-16-18-24(19-17-23)28-20-21-31(30-28)29(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQXARXXZJLCIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC(=N4)C5=CC=C(C=C5)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Substituent Effects on Reactivity and Stability

The tritylpyrazole group distinguishes this compound from other benzaldehyde derivatives. Key comparisons include:

4-(N,N-Dimethylamino)benzaldehyde (7a)

- Structure: Features an electron-donating dimethylamino group at the para position.

- Reactivity: The amino group enhances nucleophilic aromatic substitution (NAS) reactivity, making it a key intermediate in cyanine dye synthesis (e.g., indolo-thiopyrylium derivatives, as in ) .

- Stability: Less sterically hindered than 4-(1-Tritylpyrazol-3-yl)benzaldehyde, but prone to oxidation due to the amino group.

4-[18F]Fluorobenzaldehyde

- Structure : Fluorine atom at the para position.

- Reactivity : Used in radiopharmaceuticals (e.g., [18F]-labeled stilbenes) due to fluorine’s positron-emitting properties. The aldehyde group facilitates conjugation with phosphonic acid diesters, achieving high yields (76% in ) .

- Stability : Fluorine’s electronegativity reduces electron density at the aldehyde, limiting unwanted side reactions.

4-(N,N-Diethylamino)cinnamaldehyde (7c)

Data Table: Comparative Properties

| Compound | Substituent | Molecular Weight (g/mol) | Solubility | Key Reactivity | Applications |

|---|---|---|---|---|---|

| 4-(1-Tritylpyrazol-3-yl)benzaldehyde | Tritylpyrazole | ~485.6 | Low in polar solvents | Sterically hindered aldehyde reactions | Heterocyclic synthesis, protecting groups |

| 4-(N,N-Dimethylamino)benzaldehyde | Dimethylamino | 149.2 | High in methanol | NAS, cyanine dye formation | Organic dyes, fluorescence probes |

| 4-[18F]Fluorobenzaldehyde | Fluorine | 122.1 (non-radioactive) | Moderate in DMF | Radiolabeling, conjugation | Radiopharmaceuticals (e.g., [18F]-6) |

| Benzaldehyde (reference) | None | 106.1 | High in ethanol | Standard aldehyde reactions | Solvent, fragrance, intermediates |

Research Findings

- Steric Effects: The trityl group in 4-(1-Tritylpyrazol-3-yl)benzaldehyde significantly reduces reactivity in nucleophilic additions compared to 4-(N,N-dimethylamino)benzaldehyde, as observed in lower yields for analogous condensation reactions .

- Electron Density Modulation : Fluorine in 4-[18F]fluorobenzaldehyde decreases electron density at the aldehyde carbon, favoring electrophilic substitutions over tritylpyrazole analogs .

- Thermal Stability: Trityl-substituted derivatives exhibit superior thermal stability compared to amino-substituted benzaldehydes, making them suitable for high-temperature syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.